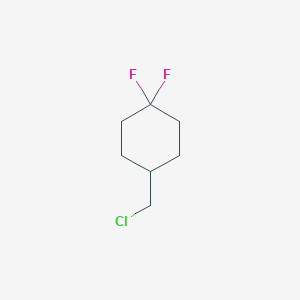

4-(Chloromethyl)-1,1-difluorocyclohexane

Description

4-(Chloromethyl)-1,1-difluorocyclohexane is a halogenated cyclohexane derivative featuring a chloromethyl (-CH₂Cl) substituent at the 4-position and two fluorine atoms at the 1-position. This compound is of interest due to its unique stereoelectronic properties, which arise from the interplay of the electron-withdrawing fluorine atoms and the reactive chloromethyl group. The difluorinated cyclohexane ring adopts a chair conformation, with axial or equatorial fluorine orientations influencing coupling constants and NMR spectral features . The chloromethyl group serves as a versatile site for further functionalization, such as nucleophilic substitution or cross-coupling reactions, making this compound a valuable intermediate in pharmaceutical and materials chemistry .

Properties

Molecular Formula |

C7H11ClF2 |

|---|---|

Molecular Weight |

168.61 g/mol |

IUPAC Name |

4-(chloromethyl)-1,1-difluorocyclohexane |

InChI |

InChI=1S/C7H11ClF2/c8-5-6-1-3-7(9,10)4-2-6/h6H,1-5H2 |

InChI Key |

UULSFLOAKPTDOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CCl)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1,1-difluorocyclohexane typically involves the chloromethylation of 1,1-difluorocyclohexane. One common method is the reaction of 1,1-difluorocyclohexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the cyclohexane ring to form the desired product.

Industrial Production Methods

Industrial production of 4-(Chloromethyl)-1,1-difluorocyclohexane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1,1-difluorocyclohexane can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-1,1-difluorocyclohexane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1,1-difluorocyclohexane involves its reactivity due to the presence of the chloromethyl group and the electron-withdrawing effects of the fluorine atoms. The chloromethyl group can participate in nucleophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

1,1-Difluorocyclohexane

- Structure : Lacks the chloromethyl group, containing only two axial/equatorial fluorine atoms at the 1-position.

- Conformational Dynamics : NMR studies reveal that axial fluorines exhibit broader signals due to stronger coupling with adjacent hydrogens (1JCF = 242 Hz, 2JCF = 24.0 Hz). The absence of a chloromethyl group simplifies conformational interconversion .

- Reactivity: Primarily used as a model compound for studying fluorine-mediated steric and electronic effects. Limited synthetic utility compared to derivatives with functionalizable substituents .

4-(Bromomethyl)-1,1-difluorocyclohexane

- Structure : Replaces the chloromethyl group with a bromomethyl (-CH₂Br) substituent.

- Reactivity : The bromine atom’s superior leaving group ability enhances reactivity in nucleophilic substitution (e.g., alkylation or Suzuki coupling). For example, it was used to synthesize antimalarial candidates via alkylation reactions .

- Physical Properties: Higher molecular weight (247.12 g/mol vs.

4-(2,2-Dimethylbut-3-yn-1-yl)-1,1-difluorocyclohexane

- Structure : Features a bulky alkyne substituent at the 4-position.

- Steric Effects : The steric bulk of the dimethylbutynyl group restricts ring flexibility and may shift fluorine coupling constants in NMR due to altered chair conformations.

- Applications : Used as a building block in medicinal chemistry, where the alkyne moiety enables click chemistry applications .

4,4-Difluoropiperidine

4,4-Difluoro-1-(2-fluorobiphenyl-4-yl)cyclohexanecarboxylic Acid

- Structure : Incorporates a biphenyl-carboxylic acid group, enabling use in drug discovery (e.g., as a prostaglandin receptor modulator).

- Synthetic Utility : Demonstrates the feasibility of functionalizing difluorocyclohexane scaffolds for target-oriented synthesis .

Comparative Data Table

Key Research Findings

- Synthetic Applications : Bromo- and chloromethyl derivatives exhibit divergent reactivity in substitution reactions, with bromo analogues preferred for rapid alkylation due to superior leaving group ability .

- NMR Signatures : Axial fluorines in 1,1-difluorocyclohexane derivatives show distinct broadening in 19F NMR spectra, a feature retained in substituted variants but modulated by steric and electronic effects .

Biological Activity

4-(Chloromethyl)-1,1-difluorocyclohexane is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of a chloromethyl group and two fluorine atoms, suggests potential biological activities worth exploring.

Biological Activity Overview

Research indicates that 4-(Chloromethyl)-1,1-difluorocyclohexane exhibits various biological activities, including antimicrobial and anticancer properties. The incorporation of fluorine atoms is known to enhance the pharmacological profile of organic compounds due to their unique electronic properties.

Antimicrobial Activity

Studies have shown that fluorinated compounds often possess enhanced antimicrobial properties. For example, 4-(Chloromethyl)-1,1-difluorocyclohexane has been investigated for its efficacy against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the lipophilic nature imparted by the fluorine atoms.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

Case Study: In Vitro Analysis

In a study involving human cancer cell lines, 4-(Chloromethyl)-1,1-difluorocyclohexane was tested for cytotoxicity:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- Results :

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The IC values indicate that the compound has a moderate level of cytotoxicity against these cancer cell lines, suggesting potential for further development as an anticancer agent.

The biological activity of 4-(Chloromethyl)-1,1-difluorocyclohexane is thought to be influenced by its ability to interact with cellular membranes and proteins due to the presence of fluorine atoms. These interactions can alter membrane fluidity and protein function, leading to cell death or inhibition of growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.